

# N-Acetyl Guanosine discovery and early research

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## Compound Focus: N-Acetyl Guanosine

CAS No.: 21967-06-6

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## Guanosine Adducts in Early Research

Adduct Name	Site of Modification	Key Characteristics / Experimental Findings
<b>N-(guanosin-8-yl)-N-acetyl-2-aminofluorene</b> [1] [2]	C8 position of guanine base	Major adduct; causes significant helical distortion and localized denaturation in DNA, making it a target for single strand-specific endonucleases. [2]
<b>3-(guanosin-N2-yl)-N-acetyl-2-aminofluorene</b> [2]	N2 position of guanine base	Minor adduct (approx. 15%); does not cause major distortions to native DNA structure, making it more resistant to excision by nucleases. [2]

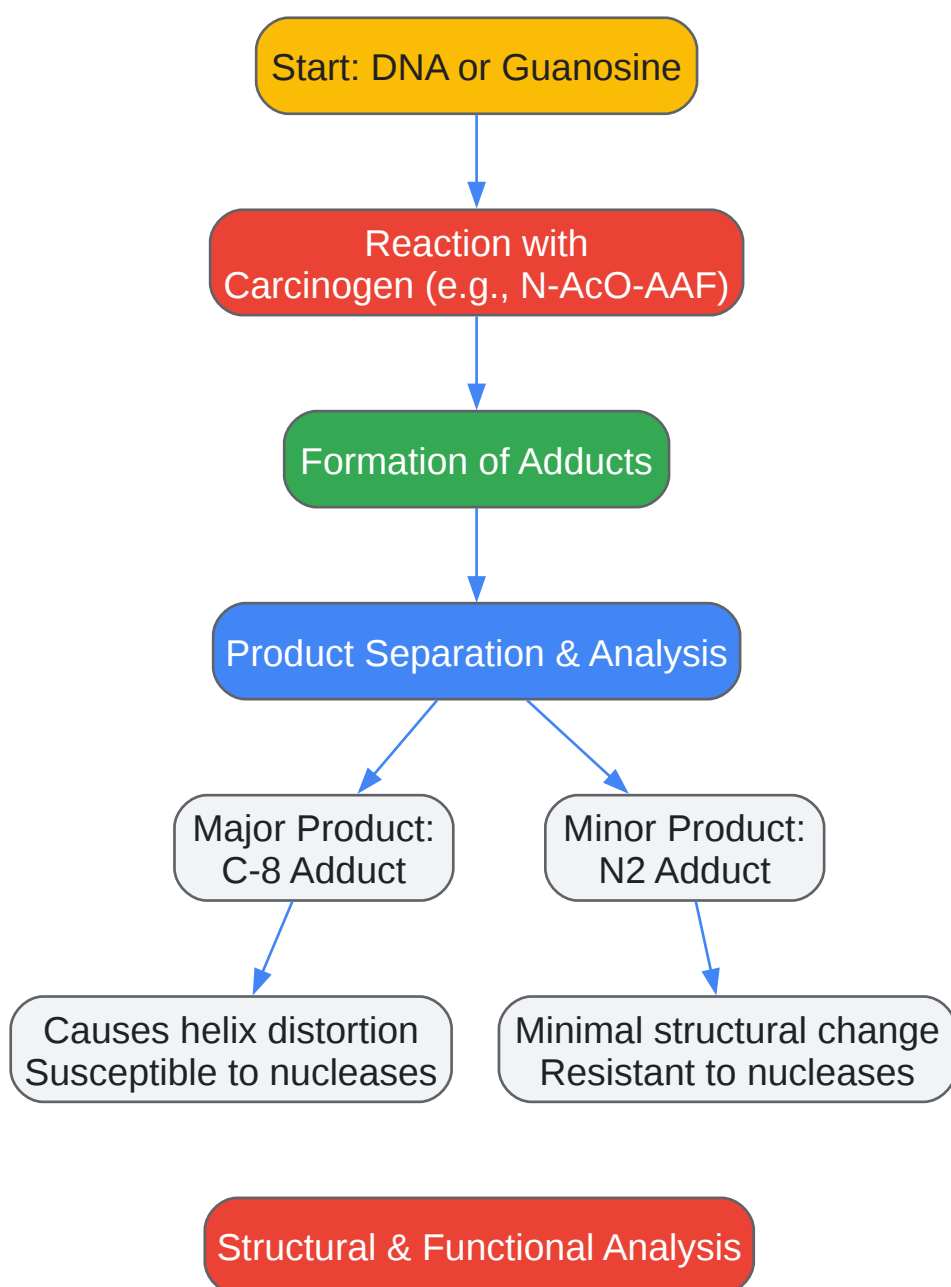
## Experimental Insights from Early Studies

Research from the 1970s investigated the interaction of carcinogens like **N-acetoxy-N-acetyl-2-aminofluorene** with DNA and guanosine. Key experimental findings include:

- Kinetics and Characterization:** Early experiments involved alkaline treatment of modified guanosine (Guo-AAF) and used ultraviolet absorption and chromatographic methods (TLC, HPLC) to follow reaction kinetics and characterize the products. [1]

- **Conformational Impact:** A key finding was the differential impact of the two main adducts on DNA structure. The C-8 adduct caused major conformational changes and localized denaturation in the DNA double helix, while the N2 adduct did not. [2] This was determined using techniques like Sephadex LH-20 column chromatography and digestion with single strand-specific endonucleases (e.g., S1 nuclease). [2]

The following diagram illustrates the logical workflow of these early experiments on guanosine adduct formation and analysis.



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## Synthesis & Modern Context

The term "**N-Acetyl Guanosine**" is also used in the context of modern synthetic chemistry for oligonucleotide production, which differs from the early carcinogen research.

- **Transient Silylation Method:** A 2004 paper described a method where transiently silylating the O6 and amino groups of guanosine facilitates high-yield N-acylation with acyl chlorides (like acetyl chloride) to create N-protected guanosine derivatives for RNA synthesis. [3]
- **Solid-Phase Oligonucleotide Synthesis:** Companies offer protected guanosine building blocks, such as **2'-tBDSilyl Guanosine (N-ibu) 3'-Icaa CPG**, where the exocyclic amine is protected with an isobutyryl (ibu) group to prevent side reactions during synthesis. [4]

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## References

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